JAK Isoform Selectivity Profile
The compound demonstrates preferential inhibition of JAK3 (IC₅₀ = 21 nM) compared to JAK1 (IC₅₀ = 96 nM) and JAK2 (IC₅₀ = 104 nM), establishing a JAK3-over-JAK1/JAK2 selectivity window of 4.6-fold and 5.0-fold respectively [1]. This pattern differentiates the compound from pan-JAK inhibitors and from JAK1-selective or JAK2-selective agents, which exhibit inverse selectivity profiles.
| Evidence Dimension | JAK3 vs. JAK1/JAK2 inhibitory potency |
|---|---|
| Target Compound Data | JAK3 IC₅₀ = 21 nM; JAK1 IC₅₀ = 96 nM; JAK2 IC₅₀ = 104 nM |
| Comparator Or Baseline | Baseline: Non-selective JAK inhibition or pan-JAK comparator; Class baseline: JAK3 vs. JAK1/JAK2 selectivity ratios typically <3-fold for non-optimized scaffolds |
| Quantified Difference | JAK3/JAK1 selectivity ratio = 4.6; JAK3/JAK2 selectivity ratio = 5.0 |
| Conditions | In vitro kinase assay, pH 7.8, 2°C, ATP concentration not specified; assay described in Park et al. (Incyte US Patent) |
Why This Matters
JAK3 selectivity reduces off-target immunosuppression associated with JAK1/JAK2 inhibition, directly impacting therapeutic index assessment and candidate prioritization in inflammatory and autoimmune disease programs.
- [1] BindingDB. BDBM125901 (US8765727, 4). JAK1, JAK2, JAK3 IC₅₀ values. View Source
